1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one
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Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one is a chemical compound that has gained attention in the scientific community for its potential use in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one.
Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies
The core structure of thia-azabicyclo[2.2.1]heptane is a scaffold in various synthetic strategies. For instance, the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane illustrates the foundational approaches for constructing penicillin-type β-lactams, highlighting the key steps in forming β-lactam rings via methodologies like the Mukaiyama-Ohno’s method (Chiba, Sakaki, Takahashi, & Kaneko, 1985).
Visible Light Photocycloaddition
The application of visible light for photocycloadditions in synthesizing nitrogen- and sulfur-containing dienes, leading to azabicyclo[3.2.0]heptanes, demonstrates the use of thia-derivatives in constructing complex molecules with potential biological activities (Jirásek et al., 2017).
Applications in Drug Design
Bicyclic β-Lactams Synthesis
Research into the conversion of azetidin-2-ones to bicyclic tetrahydrofuran-fused β-lactams and their subsequent transformation into methyl cis-3-aminotetrahydrofuran-2-carboxylates showcases the relevance of bicyclic structures in drug design, offering alternatives for the preparation of compounds with significant pharmacological interest (Mollet, D’hooghe, & Kimpe, 2012).
Antibacterial Spectrum Extension
The study of CP-45,899, a β-lactamase inhibitor with a bicyclic thia-azabicyclo[3.2.0]heptane structure, extends the antibacterial spectrum of β-lactams against resistant strains, underscoring the potential of such compounds in overcoming antibiotic resistance (English et al., 1978).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO2S/c1-8(19-13-3-2-9(15)4-12(13)16)14(18)17-6-11-5-10(17)7-20-11/h2-4,8,10-11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQFGLCZRCKXQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2,4-dichlorophenoxy)propan-1-one |
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